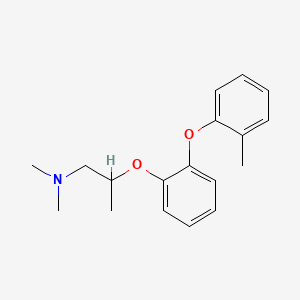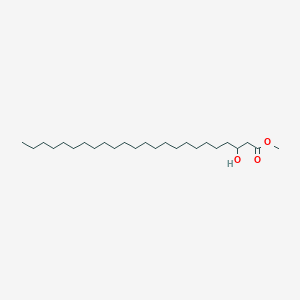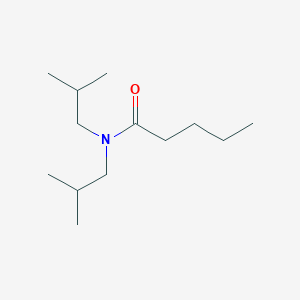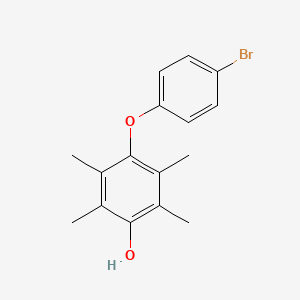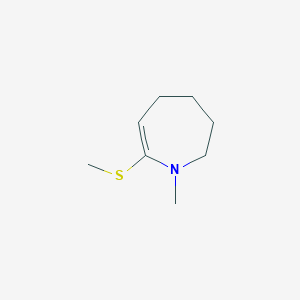![molecular formula C16H25N3O2 B14689444 Ethyl 3-{4-[(1e)-3-(butan-2-yl)-3-methyltriaz-1-en-1-yl]phenyl}propanoate CAS No. 34153-54-3](/img/structure/B14689444.png)
Ethyl 3-{4-[(1e)-3-(butan-2-yl)-3-methyltriaz-1-en-1-yl]phenyl}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-{4-[(1e)-3-(butan-2-yl)-3-methyltriaz-1-en-1-yl]phenyl}propanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound is notable for its complex structure, which includes a triazene group, a phenyl ring, and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{4-[(1e)-3-(butan-2-yl)-3-methyltriaz-1-en-1-yl]phenyl}propanoate typically involves multiple steps:
Formation of the Triazene Group: The triazene group can be synthesized through the reaction of an amine with nitrous acid, followed by the addition of an alkyl halide.
Esterification: The ester functional group is formed by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl side chains.
Reduction: Reduction reactions can target the triazene group, converting it into an amine.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Ethyl 3-{4-[(1e)-3-(butan-2-yl)-3-methyltriaz-1-en-1-yl]phenyl}propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester and triazene functionalities.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its complex structure and functional groups.
Industry: Utilized in the production of perfumes and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Ethyl 3-{4-[(1e)-3-(butan-2-yl)-3-methyltriaz-1-en-1-yl]phenyl}propanoate involves interactions with various molecular targets:
Molecular Targets: The triazene group can interact with nucleophiles, while the ester group can undergo hydrolysis.
Pathways Involved: The compound can participate in metabolic pathways involving ester hydrolysis and triazene reduction.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a similar functional group but lacks the triazene and phenyl groups.
Methyl butyrate: Another ester with a different alkyl group but similar ester functionality.
Uniqueness
Ethyl 3-{4-[(1e)-3-(butan-2-yl)-3-methyltriaz-1-en-1-yl]phenyl}propanoate is unique due to its combination of a triazene group, a phenyl ring, and an ester functional group. This combination imparts distinct chemical properties and potential biological activities that are not found in simpler esters .
Properties
CAS No. |
34153-54-3 |
|---|---|
Molecular Formula |
C16H25N3O2 |
Molecular Weight |
291.39 g/mol |
IUPAC Name |
ethyl 3-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]propanoate |
InChI |
InChI=1S/C16H25N3O2/c1-5-13(3)19(4)18-17-15-10-7-14(8-11-15)9-12-16(20)21-6-2/h7-8,10-11,13H,5-6,9,12H2,1-4H3 |
InChI Key |
ZKLWYSGUPNERNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(C)N=NC1=CC=C(C=C1)CCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Propane-1-sulfinyl)methyl]benzene](/img/structure/B14689371.png)
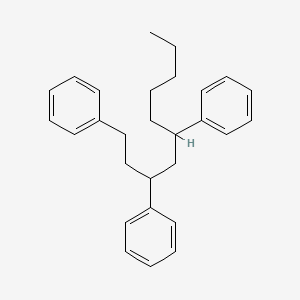
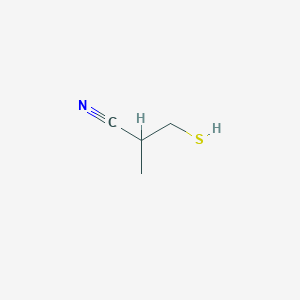
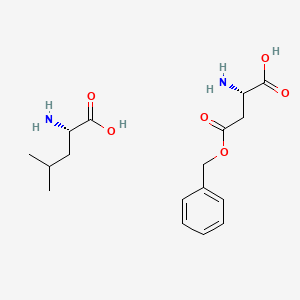
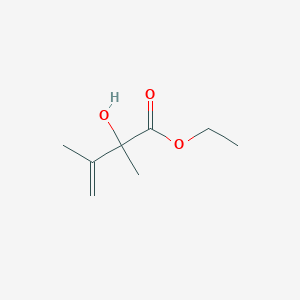
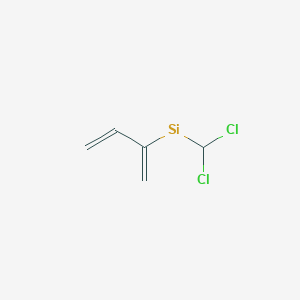
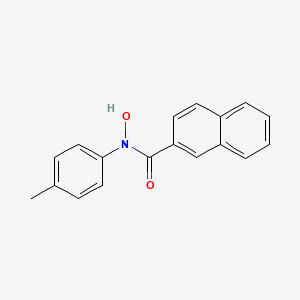
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-methylphenol](/img/structure/B14689404.png)
